molecular formula C26H19N3O5 B1673211 K252b CAS No. 99570-78-2

K252b

Cat. No. B1673211
CAS RN: 99570-78-2
M. Wt: 453.4 g/mol
InChI Key: AMSOPBXQXSAAAC-UHFFFAOYSA-N
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Description

K252b is an indolocarbazole isolated from the actinomycete Nocardiopsis. It is a PKC inhibitor and is used to inhibit extracellular kinases of cells in culture because it can’t pass through the cell membrane freely .


Synthesis Analysis

K252b is related to K252a, another indolocarbazole. The difference between these two is that K252b possesses a carboxylic acid group where K252a has an ester instead . The synthesis of K252b, a complex organic molecule, is caused by interactions between the molecule and various metabolic pathways in different living organisms .


Molecular Structure Analysis

The molecular formula of K252b is C26H19N3O5 . It falls into the indolocarbazole category and is structurally similar to another indolocarbazole, K252a .


Physical And Chemical Properties Analysis

K252b is a white to light yellow powder that is soluble in DMSO and methanol . Its molecular weight is 453.454 g·mol−1 .

Scientific Research Applications

Influencing NGF and Neurite Outgrowth

  • Summary of Application : K252b controls neurite formation by inhibiting Nerve Growth Factor (NGF)-induced neurite outgrowth of PC12 cells . This inhibition is dose-dependent with higher concentrations of K252b leading to more NGF-induced neurite outgrowth inhibition .
  • Methods of Application : The exact mechanism of K252b inhibition of NGF-induced neurite outgrowth is still largely unknown .
  • Results or Outcomes : The inhibition of NGF-induced neurite outgrowth by K252b is dose-dependent .

Immune Response Processes

  • Summary of Application : K252b, an ectoprotein kinase inhibitor of microbial origin, has been found to affect the activation process of RBL-2H3 cells and human basophils .
  • Methods of Application : The effects of K252b were examined on the activation process of RBL-2H3 cells by cross-linking of IgE receptors .
  • Results or Outcomes : K252b mainly inhibited the phosphorylation of a 130-kDa protein. The inhibitor simultaneously inhibited degranulation and the sustained increase in the cytosolic calcium ion concentration even after addition of Ag .

Synapse Formation

  • Summary of Application : K252b has been found to spread to the whole dendritic region of postsynaptic neurons .
  • Methods of Application : A mixture of K252b and rhodamine was injected into four neurons through whole-cell patch pipettes .
  • Results or Outcomes : The molecular weights of K252b and the dye are similar (453.5 and 606.7, respectively), and thus they are expected to spread almost equally .

Effects on Cytosolic Ca2+ Concentrations

  • Summary of Application : K252b has been found to affect the cytosolic calcium ion concentration .
  • Methods of Application : The effects of K252b on cytosolic Ca2+ concentrations were examined in cells .
  • Results or Outcomes : K252b simultaneously inhibited degranulation and the sustained increase in the cytosolic calcium ion concentration even after the addition of Ag .

Effects on Degranulation and Histamine Release

  • Summary of Application : K252b has been found to affect the degranulation and histamine release of mast cells and human basophils .
  • Methods of Application : The effects of K252b on degranulation and histamine release were examined in mast cells and human basophils .
  • Results or Outcomes : K252b inhibited the phosphorylation of a 130-kDa protein and simultaneously inhibited degranulation and the sustained increase in the cytosolic calcium ion concentration .

Trophic Effects of NT-3

  • Summary of Application : At concentrations under 100 nM, K252b stimulates the trophic effects of NT-3 .
  • Methods of Application : The effects of K252b on the trophic effects of NT-3 were examined at concentrations under 100 nM .
  • Results or Outcomes : K252b was found to stimulate the trophic effects of NT-3 at concentrations under 100 nM .

Inhibitory Effect on Mycobacterial Protein Kinase PknB

  • Summary of Application : K252b has been found to have an inhibitory effect on mycobacterial protein kinase PknB . This is a receptor-like transmembrane protein .
  • Methods of Application : The PknB gene can be found in all known mycobacterial genomes .
  • Results or Outcomes : Staurosporine and K252a have inhibitory effects on the growth of Mycobacterium tuberculosis, but K252b failed to inhibit bacterial growth .

Effects on Membrane Solubility

  • Summary of Application : K252a and K252b are similar in that they both rapidly enter cells but greatly differ in their membrane solubility .
  • Methods of Application : The effects of K252b on membrane solubility were examined in cells .
  • Results or Outcomes : K252a strongly labeled both Sf9 insect cells and PC12 rat pheochromocytoma cells, probably staining intracellular membranes . K252b also quickly entered Sf9 and PC12 cells, but staining was much weaker .

Effects on Synaptic Plasticity

  • Summary of Application : K252b is reported to enhance synaptic transmission and to play a role in long-term potentiation in hippocampus and neocortex .
  • Methods of Application : The effects of K252b on synaptic plasticity were examined in the hippocampus and developing visual cortex .
  • Results or Outcomes : One of the neurotrophins, brain-derived neurotrophic factor (BDNF), blocks the induction of another form of synaptic plasticity, long-term depression (LTD), which otherwise is induced by low-frequency stimulation (LFS) at 1 Hz for 10–15 min of afferents .

Safety And Hazards

K252b should be handled with care. It is recommended to use NIOSH approved respiratory equipment, safety glasses, and compatible chemical-resistant gloves when handling K252b .

properties

IUPAC Name

(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5/c1-25-26(33,24(31)32)10-17(34-25)28-15-8-4-2-6-12(15)19-20-14(11-27-23(20)30)18-13-7-3-5-9-16(13)29(25)22(18)21(19)28/h2-9,17,33H,10-11H2,1H3,(H,27,30)(H,31,32)/t17-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSOPBXQXSAAAC-PLZPTFKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433626
Record name (5S,6R,8R)-6-Hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,12-Epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylicacid, 2,3,9,10,11,12-hexahydro-10-hydroxy-9-methyl-1-oxo-, (9S,10R,12R)-

CAS RN

99570-78-2
Record name (5S,6R,8R)-6-Hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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